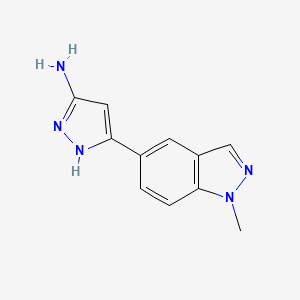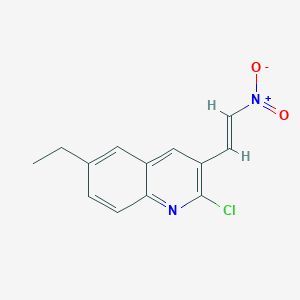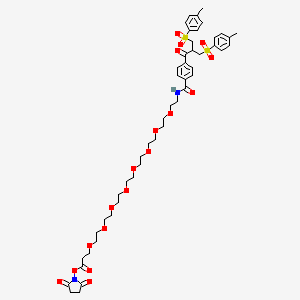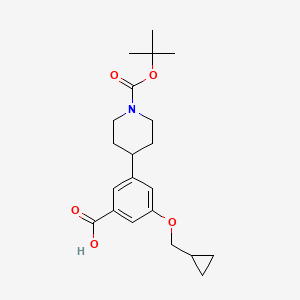
3-Amino-5-(1-methyl-5-indazolyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(1-methyl-5-indazolyl)pyrazole is a heterocyclic compound that features both pyrazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1-methyl-5-indazolyl)pyrazole typically involves the condensation of appropriate hydrazines with diketones or other suitable precursors. One common method involves the reaction of 1-methyl-5-indazolecarboxaldehyde with hydrazine derivatives under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol, and the reaction temperature can vary from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(1-methyl-5-indazolyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-Amino-5-(1-methyl-5-indazolyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(1-methyl-5-indazolyl)pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases or proteases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar biological activities.
3-Amino-5-methyl-1H-pyrazole: Known for its use in the synthesis of pyrazoloquinolines.
Uniqueness
3-Amino-5-(1-methyl-5-indazolyl)pyrazole is unique due to its dual pyrazole and indazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential as a versatile building block in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H11N5 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
5-(1-methylindazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-16-10-3-2-7(4-8(10)6-13-16)9-5-11(12)15-14-9/h2-6H,1H3,(H3,12,14,15) |
Clé InChI |
GJIXXVQPECUSQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C3=CC(=NN3)N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















